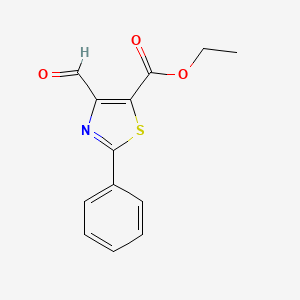![molecular formula C14H20O4 B14380798 2-{2-[(4-Methoxyphenyl)methoxy]ethyl}-2-methyl-1,3-dioxolane CAS No. 90033-43-5](/img/structure/B14380798.png)
2-{2-[(4-Methoxyphenyl)methoxy]ethyl}-2-methyl-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{2-[(4-Methoxyphenyl)methoxy]ethyl}-2-methyl-1,3-dioxolane is an organic compound with the molecular formula C13H18O4. It is a derivative of dioxolane, a five-membered ring containing two oxygen atoms. The compound features a methoxyphenyl group and a dioxolane ring, making it a versatile molecule in organic synthesis and various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(4-Methoxyphenyl)methoxy]ethyl}-2-methyl-1,3-dioxolane typically involves the acetalization of aldehydes or ketones with ethylene glycol. The reaction is catalyzed by an acid, such as p-toluenesulfonic acid, under reflux conditions. The process involves the formation of a dioxolane ring by the reaction of the carbonyl group with ethylene glycol .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process involves careful control of temperature, pressure, and catalyst concentration to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2-{2-[(4-Methoxyphenyl)methoxy]ethyl}-2-methyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated compounds, amines.
Aplicaciones Científicas De Investigación
2-{2-[(4-Methoxyphenyl)methoxy]ethyl}-2-methyl-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds
Propiedades
Número CAS |
90033-43-5 |
|---|---|
Fórmula molecular |
C14H20O4 |
Peso molecular |
252.31 g/mol |
Nombre IUPAC |
2-[2-[(4-methoxyphenyl)methoxy]ethyl]-2-methyl-1,3-dioxolane |
InChI |
InChI=1S/C14H20O4/c1-14(17-9-10-18-14)7-8-16-11-12-3-5-13(15-2)6-4-12/h3-6H,7-11H2,1-2H3 |
Clave InChI |
MBEUICJUBMMHMH-UHFFFAOYSA-N |
SMILES canónico |
CC1(OCCO1)CCOCC2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


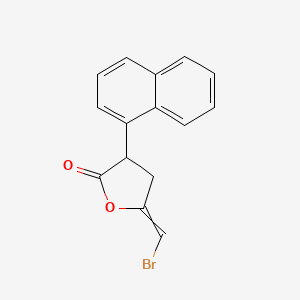
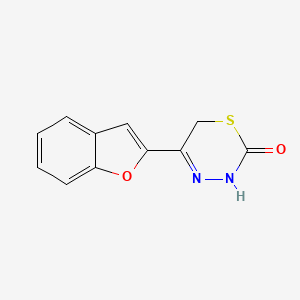
![2,2-Dichloro-N-[(2-phenoxyethoxy)methyl]-N-(prop-2-EN-1-YL)acetamide](/img/structure/B14380740.png)
![2,2'-[Propane-1,3-diylbis(oxy)]bis(oxirane)](/img/structure/B14380741.png)


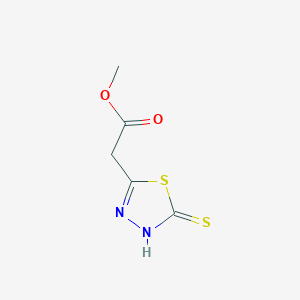
![N,N-Dibutyl-N-{[4-(trifluoromethyl)phenyl]methyl}butan-1-aminium chloride](/img/structure/B14380760.png)
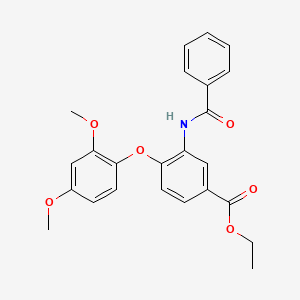
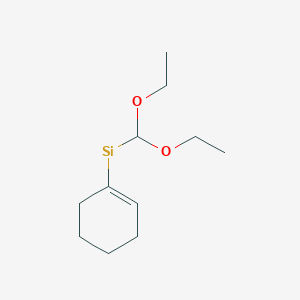
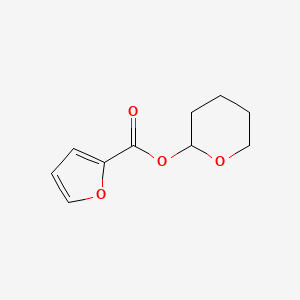
![N-([1,1'-Biphenyl]-2-yl)-3-[(dimethylsulfamoyl)amino]benzamide](/img/structure/B14380769.png)
